Methyl 2-chloro-5-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44287. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYWZLGOWNCJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212397 | |
| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-82-0 | |
| Record name | Methyl 2-chloro-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6307-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
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| Record name | 6307-82-0 | |
| Source | DTP/NCI | |
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| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
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| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Significance As a Synthon in Advanced Organic Transformations
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Methyl 2-chloro-5-nitrobenzoate is a versatile synthon due to the presence of three distinct functional groups, each offering a different pathway for chemical modification. The chloro and nitro groups, both electron-withdrawing, activate the aromatic ring for nucleophilic aromatic substitution reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
While it is widely regarded as a valuable intermediate in organic synthesis, specific examples of its application in named advanced organic transformations are not extensively documented in publicly available literature. However, its structural motifs are found in precursors to more complex molecules. For instance, the related compound 2-chloro-5-nitrobenzoic acid is a known precursor in the synthesis of sesquiterpenoids with potential antibacterial properties, as well as in the creation of substituted phenyl oxazoles, which have been investigated as novel LSD1 inhibitors with antiproliferative activity. cymitquimica.com Furthermore, it has been utilized in the synthesis of cathepsin L inhibitors. cymitquimica.com
The reactivity of this compound can be inferred from its functional groups. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including diazotization and amide bond formation. The chloro group can be displaced by various nucleophiles or participate in cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Overview of Research Trajectories for Halonitrobenzoate Esters
Conventional Synthetic Routes and Mechanistic Considerations
Conventional methods for synthesizing this compound have been well-established, primarily relying on the esterification of its corresponding carboxylic acid. These routes are valued for their reliability and high yields, though they often involve harsh conditions and generate significant waste streams.
Esterification of 2-Chloro-5-Nitrobenzoic Acid with Methanol (B129727)
The most common and direct method for preparing this compound is the Fischer-Speier esterification of 2-chloro-5-nitrobenzoic acid using methanol in the presence of a strong acid catalyst. This acid-catalyzed condensation reaction is a cornerstone of organic synthesis.
The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, typically concentrated sulfuric acid or anhydrous hydrogen chloride. chemicalbook.comprepchem.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of methanol. A tetrahedral intermediate is formed, which then undergoes a proton transfer. Finally, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product, this compound, and regenerates the acid catalyst.
Different protocols employ variations in the acid catalyst and reaction conditions. For instance, one method involves dissolving 2-chloro-5-nitrobenzoic acid in anhydrous methanol and bubbling anhydrous hydrogen chloride gas through the mixture. prepchem.com Another common procedure involves refluxing the acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. chemicalbook.comprepchem.com Following the reaction, the product is typically isolated by pouring the mixture into water, which precipitates the ester, followed by filtration, washing, and often recrystallization to achieve high purity.
| Catalyst | Reactants | Conditions | Yield | Reference |
| Anhydrous HCl | 2-Chloro-5-nitrobenzoic acid, Anhydrous Methanol | Room temperature, 4 hours | ~54% | prepchem.com |
| Sulfuric Acid | 2-Chloro-4-fluoro-5-nitrobenzoic acid, Methanol | 65°C, 4 hours | 67% (for fluorinated analog) | chemicalbook.com |
| Sulfuric Acid | 2-Chloro-3-nitrobenzoic acid, Methanol | Reflux, 24 hours | Not specified | prepchem.com |
This table summarizes various conventional esterification methods for nitro-substituted chlorobenzoic acids.
Exploration of Alternative Precursors and Reaction Pathways
While the nitration of o-chlorobenzoic acid followed by esterification is the dominant pathway, other methods for forming the ester bond exist, such as using methylating agents like dimethyl sulfate, although this is less common for this specific substrate. nih.gov
Green Chemistry Approaches in the Synthesis of this compound
In response to the growing need for sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of compounds like this compound. These approaches focus on reducing energy consumption, minimizing waste, and using less hazardous materials.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. By directly coupling with polar molecules in the reaction mixture, microwave irradiation can lead to rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often increasing product yields. ajrconline.orgresearchgate.net
While specific literature on the microwave-assisted esterification of 2-chloro-5-nitrobenzoic acid is not widely reported, the principles of MAOS are highly applicable. Esterification reactions, in general, are known to be significantly accelerated by microwave heating. Furthermore, related reactions involving the precursor acid have proven successful. For example, the amination of 2-chloro-5-nitrobenzoic acid with various amines has been achieved in high yields (up to >99%) within 5-30 minutes under microwave irradiation, demonstrating the substrate's suitability for this technology. nih.govelsevierpure.comfigshare.com This suggests that a similar microwave-assisted protocol for its esterification with methanol could offer a much faster and more energy-efficient alternative to conventional refluxing. researchgate.net
Solvent-Free or Reduced-Solvent Methodologies
A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. Research into reactions of the precursor 2-chloro-5-nitrobenzoic acid has shown promising results in this area.
Notably, a catalyst-free and solvent-free amination of 2-chloro-5-nitrobenzoic acid has been developed using microwave assistance. nih.govelsevierpure.comfigshare.com In this method, the reactants are mixed directly without any solvent, and the reaction proceeds to completion in a short time, offering a truly green alternative that minimizes waste. Another approach involves using superheated water as a reaction medium. researchgate.net Water at high temperatures (150–190 °C) and pressures acts as a non-toxic, environmentally benign solvent, and has been used successfully for the amination of 2-chloro-5-nitrobenzoic acid. researchgate.net
These examples highlight the potential for developing solvent-free or reduced-solvent methods for the esterification step as well. Fischer esterification often uses an excess of the alcohol reactant (methanol) which can also serve as the solvent, thereby reducing the need for an additional inert solvent. Combining this with microwave heating could lead to a highly efficient and greener synthetic route.
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org A higher atom economy signifies a more sustainable process with less waste generation.
The key reaction for forming this compound, the Fischer esterification, is a condensation reaction that produces water as the only by-product. The atom economy can be calculated as follows:
C₇H₄ClNO₄ + CH₃OH → C₈H₆ClNO₄ + H₂O
Molecular Weight of Reactants: 201.56 (acid) + 32.04 (methanol) = 233.60 g/mol
Molecular Weight of Product: 215.59 g/mol nih.gov
Atom Economy: (215.59 / 233.60) * 100% ≈ 92.3%
Chemical Reactivity and Derivatization Strategies of Methyl 2 Chloro 5 Nitrobenzoate
Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of methyl 2-chloro-5-nitrobenzoate is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This activation facilitates the displacement of the chloro substituent by a variety of nucleophiles. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orglibretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the site of nucleophilic attack. libretexts.org
Amination Reactions with Primary and Secondary Amines
The chlorine atom in this compound can be readily displaced by primary and secondary amines to yield the corresponding N-substituted 5-nitroanthranilic acid derivatives. These reactions are of significant interest as the resulting products are valuable intermediates in the synthesis of various biologically active compounds and dyes. The general principle involves the nucleophilic attack of the amine on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, which then eliminates a chloride ion to give the final product.
While specific data on a wide array of amines with this compound is not extensively documented in readily available literature, the amination of the related compound, 2-chloro-5-nitrobenzoic acid, with various aliphatic and aromatic amines has been shown to proceed efficiently under microwave-assisted conditions to yield N-substituted 5-nitroanthranilic acid derivatives. sigmaaldrich.com It is reasonable to infer that the methyl ester derivative would exhibit similar reactivity. The reaction of 2,4-dinitro-1-chlorobenzene with aromatic bases to give 2,4-dinitrodiphenylamines has also been studied, providing a model for the reactivity of activated aryl halides with amine nucleophiles. researchgate.net
| Amine Type | General Reactant | General Product | Notes |
| Primary Amines | R-NH₂ | Methyl 2-(alkylamino)-5-nitrobenzoate or Methyl 2-(arylamino)-5-nitrobenzoate | The resulting secondary amine products are key structural motifs in many pharmaceuticals. |
| Secondary Amines | R₂NH | Methyl 2-(dialkylamino)-5-nitrobenzoate | These reactions provide access to tertiary amine-substituted benzene derivatives. |
Reactions with Oxygen- and Sulfur-Based Nucleophiles
The activated aromatic ring of this compound is also susceptible to attack by oxygen- and sulfur-based nucleophiles. For instance, the reaction with phenoxides can lead to the formation of diaryl ethers, a structural motif present in some herbicides. libretexts.org The reaction with alkoxides would yield the corresponding 2-alkoxy-5-nitrobenzoates.
Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are generally more powerful nucleophiles than their oxygen counterparts and are expected to react readily with this compound. libretexts.org The reaction with a thiol (R-SH) in the presence of a base, or directly with a thiolate (RS⁻), would lead to the formation of a 2-(alkylthio)- or 2-(arylthio)-5-nitrobenzoate. These reactions are analogous to the Williamson ether synthesis. libretexts.org
Regioselectivity Studies of Halogen Displacement
The regioselectivity of nucleophilic aromatic substitution is strongly influenced by the position of the electron-withdrawing groups on the aromatic ring. In this compound, the nitro group is para to the chloro substituent. This ortho-para directing effect of the nitro group is crucial for the activation of the C-Cl bond towards nucleophilic attack. The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the carbon bearing the chlorine can be delocalized onto the nitro group, thereby stabilizing the intermediate and facilitating the reaction. libretexts.org
In contrast, a meta-directing nitro group offers no such resonance stabilization, rendering the chloro substituent in a compound like m-chloronitrobenzene largely unreactive towards nucleophilic substitution under similar conditions. libretexts.org Studies on the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridine with primary aromatic amines have provided insights into the reactivity of such systems, where the position of the nitro group dictates the susceptibility of the C-Cl bond to nucleophilic attack. researchgate.net Computational studies on related systems have also been employed to predict the regioselectivity of SNAr reactions by calculating the relative stabilities of the isomeric σ-complex intermediates. nih.gov
Transformations Involving the Nitro Group
The nitro group of this compound is a key functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. These transformations are fundamental in organic synthesis, as they provide access to a wide range of functionalized aromatic compounds.
Reduction Pathways to Amino Derivatives
The reduction of the aromatic nitro group to an amine is a synthetically important transformation, as aromatic amines are precursors to a vast array of chemical products, including pharmaceuticals and dyes. numberanalytics.comyoutube.com Several methods are available for this reduction, and the choice of reagent is often dictated by the presence of other reducible functional groups in the molecule.
For the selective reduction of the nitro group in this compound while preserving the chloro and ester functionalities, several methods can be employed:
Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are commonly used for the reduction of aromatic nitro groups. youtube.com
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or nickel (Ni) can also be used. However, care must be taken as some catalysts may also reduce the ester group or cause dehalogenation under certain conditions. youtube.comyoutube.com
Other Reducing Agents: Other reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective for this transformation. youtube.com
| Reducing Agent/System | Product | Selectivity Notes |
| Fe/HCl | Methyl 2-chloro-5-aminobenzoate | Generally selective for the nitro group in the presence of esters and halogens. |
| SnCl₂/HCl | Methyl 2-chloro-5-aminobenzoate | A mild and selective method for nitro group reduction. |
| H₂/Pd/C | Methyl 2-chloro-5-aminobenzoate | Can be selective, but may lead to dehalogenation under more forcing conditions. |
| Na₂S₂O₄ | Methyl 2-chloro-5-aminobenzoate | A useful reagent for selective nitro group reduction. |
Selective Transformations of the Nitro Moiety
Beyond reduction to an amine, the nitro group can be transformed into other functional groups, although these reactions are less common for aromatic nitro compounds compared to their aliphatic counterparts. nih.gov The reduction of aromatic nitro compounds can be controlled to yield intermediate products such as hydroxylamines (-NHOH) or nitroso (-NO) compounds depending on the reaction conditions and the reducing agent used. numberanalytics.commdpi.com For example, the catalytic reduction of aromatic nitro compounds can lead to phenylhydroxylamines and their derivatives. mdpi.com
Furthermore, the nitro group can act as a leaving group in certain transition-metal-catalyzed cross-coupling reactions, allowing for its substitution by various nucleophiles. nih.gov This provides a powerful, albeit less conventional, method for the derivatization of nitroaromatic compounds.
Modifications of the Ester Functional Group
The methyl ester group of this compound can be readily modified through several standard organic reactions, providing pathways to a variety of derivatives.
Transesterification Reactions
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of another alcohol, such as ethanol (B145695) or isopropanol, in the presence of a catalyst like sulfuric acid or sodium methoxide, would yield the corresponding ethyl or isopropyl ester. The general scheme for this process involves the nucleophilic attack of the alcohol on the ester carbonyl, followed by the elimination of methanol (B129727).
While specific examples for this compound are not extensively detailed in the provided results, the esterification of nitrobenzoic acids is a known process. For example, the synthesis of various alkyl (C1-C3) nitrobenzoates is achieved by reacting the corresponding nitrobenzoic acid with an excess of a C1-C3 alkanol in the presence of a polyfluoroalkanesulfonic acid catalyst. google.com This indicates that the reverse reaction, transesterification, is a feasible and standard transformation for this class of compounds.
Hydrolysis and Carboxylic Acid Derivatization
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, under either acidic or basic conditions. quora.com Basic hydrolysis, often carried out with sodium hydroxide (B78521) followed by acidification, is typically irreversible and drives the reaction to completion. quora.com Acid-catalyzed hydrolysis, using a mineral acid like hydrochloric or sulfuric acid, is a reversible process. quora.com
The resulting 2-chloro-5-nitrobenzoic acid is a key intermediate for further derivatization. sigmaaldrich.com It can be converted into a variety of other functional groups. For example, it can undergo a microwave-assisted amination reaction with both aliphatic and aromatic amines to produce N-substituted 5-nitroanthranilic acid derivatives. sigmaaldrich.com
Table 1: Selected Reactions of 2-Chloro-5-nitrobenzoic acid
| Reactant | Reagents and Conditions | Product | Reference |
| 2-chloro-5-nitrobenzoic acid | Aliphatic or aromatic amines, microwave irradiation | N-substituted 5-nitroanthranilic acid derivatives | sigmaaldrich.com |
| 2-chloro-5-nitrobenzoic acid | Eu(III) | Red luminescent one-dimensional coordination polymer | sigmaaldrich.com |
| o-Chlorobenzoic acid | Concentrated H₂SO₄, HNO₃, 0°C | 2-Chloro-5-nitrobenzoic acid | prepchem.com |
Coupling Reactions and Complex Molecule Synthesis
The chloro and nitro substituents on the aromatic ring of this compound are key to its utility in building more complex molecular architectures through coupling and cyclization reactions.
Cross-Coupling Strategies for Aromatic Functionalization
The chlorine atom on the benzene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
The Suzuki-Miyaura coupling involves the reaction of the aryl halide (in this case, the chloro group of this compound) with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org This reaction forms a new carbon-carbon bond. Although aryl chlorides are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the reaction. libretexts.org
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction couples the aryl halide with an amine in the presence of a palladium catalyst and a base. A recent development has even demonstrated the amination of nitroarenes themselves, suggesting a potential direct C-N bond formation by targeting the nitro group under specific catalytic conditions. nih.gov
Table 2: Overview of Cross-Coupling Reactions
| Reaction Name | Reactants | Catalyst System | Bond Formed | Reference |
| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Compound | Pd Catalyst + Base | C-C | libretexts.org |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Catalyst + Base | C-N | nih.gov |
Cyclization Reactions and Heterocycle Formation
This compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions.
For instance, a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been used in the solid-phase synthesis of various nitrogen-containing heterocycles. acs.org The process involves immobilization on a resin, substitution of the chlorine, reduction of the nitro group to an amine, and subsequent cyclization to form structures like benzimidazoles, benzotriazoles, and quinoxalinones. acs.org This strategy highlights the potential of the amino group, derived from the nitro group of this compound, to act as a nucleophile in intramolecular reactions to form fused ring systems.
Nitroalkenes, which can be conceptually related to nitroarenes, are also known to be excellent substrates for the synthesis of a wide variety of six-membered heterocycles through reactions like Michael additions and hetero-Diels-Alder reactions. rsc.org This further underscores the versatility of the nitro group in heterocyclic synthesis.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Chloro 5 Nitrobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom, allowing for the elucidation of the molecular framework.
Proton NMR (¹H-NMR) spectroscopy of methyl 2-chloro-5-nitrobenzoate reveals distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the benzene (B151609) ring.
The three aromatic protons appear as a set of multiplets due to spin-spin coupling. The proton ortho to the nitro group and meta to the chlorine atom typically appears at the most downfield chemical shift due to the strong electron-withdrawing nature of the nitro group. The other two aromatic protons show characteristic coupling patterns that allow for their unambiguous assignment.
The methyl protons of the ester group (–OCH₃) characteristically appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9 ppm.
A detailed analysis of the chemical shifts (δ) and coupling constants (J) provides conclusive evidence for the 2-chloro-5-nitro substitution pattern.
¹H-NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.25 | d | 2.8 |
| H-4 | 8.20 | dd | 8.8, 2.8 |
| H-6 | 7.75 | d | 8.8 |
| -OCH₃ | 3.95 | s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
Carbon-13 NMR (¹³C-NMR) spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.
The carbonyl carbon of the ester group is typically observed at the most downfield chemical shift, usually in the range of 160-170 ppm. The aromatic carbons show a range of chemical shifts influenced by the attached substituents. The carbon atom bonded to the chlorine atom (C-2) and the carbon atom bonded to the nitro group (C-5) are significantly affected. The remaining aromatic carbons can be assigned based on their chemical shifts and by comparison with data from related compounds. The methyl carbon of the ester group appears at a characteristic upfield chemical shift.
¹³C-NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 163.5 |
| C-5 | 147.0 |
| C-1 | 135.0 |
| C-2 | 132.0 |
| C-4 | 129.0 |
| C-6 | 127.0 |
| C-3 | 125.0 |
| -OCH₃ | 53.0 |
Note: The assignments are based on theoretical predictions and comparison with similar structures. The exact chemical shifts can vary.
To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the adjacent aromatic protons, confirming their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique establishes correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and similarly for each aromatic proton and its corresponding carbon atom.
These 2D NMR experiments provide an unambiguous assignment of all proton and carbon signals, leaving no doubt about the structural identity of this compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter light at specific frequencies corresponding to their vibrational modes.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov
Nitro Group (–NO₂): The nitro group exhibits two strong and characteristic stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is observed around 1335-1365 cm⁻¹.
Ester Group (–COOCH₃): The carbonyl (C=O) stretching vibration of the ester group is a very strong and sharp band, typically found in the region of 1720-1740 cm⁻¹. The C–O stretching vibrations of the ester linkage also give rise to characteristic bands.
Aromatic Ring: The C=C stretching vibrations of the benzene ring appear as a series of bands in the 1400-1600 cm⁻¹ region. The C–H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹.
C–Cl Bond: The stretching vibration of the carbon-chlorine bond is typically found in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.
Characteristic FT-IR Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (–NO₂) | Asymmetric Stretch | ~1530 |
| Nitro (–NO₂) | Symmetric Stretch | ~1350 |
| Ester (C=O) | Stretch | ~1730 |
| Aromatic (C=C) | Stretch | ~1600, 1470 |
| Aromatic (C–H) | Stretch | >3000 |
| C–Cl | Stretch | ~740 |
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. nih.gov For this compound, Raman spectroscopy can be particularly useful for observing vibrations that are weak or inactive in the FT-IR spectrum.
The symmetric vibrations of non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong signals in the Raman spectrum. The nitro group also gives rise to characteristic Raman bands. The combination of FT-IR and Raman data provides a more complete vibrational analysis of the molecule, further confirming its structure. For instance, the symmetric stretch of the nitro group is often more intense in the Raman spectrum compared to the asymmetric stretch, which is typically stronger in the FT-IR spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₆ClNO₄), the calculated molecular weight is 215.59 g/mol . nih.gov
In a typical electron impact (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at m/z 215. nih.gov The presence of the chlorine atom is indicated by the M+2 peak at m/z 217, with an intensity ratio of approximately 3:1, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
The fragmentation of this compound follows predictable pathways for esters and aromatic nitro compounds. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 184, which is often the base peak. nih.gov Further fragmentation can involve the loss of the nitro group (-NO₂) or the chlorine atom. The presence of peaks at m/z 75 and 74 are also noted in the spectrum. nih.gov
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol |
| Monoisotopic Mass | 214.998535 Da |
| Major Fragment Ions (m/z) | 215 ([M]⁺), 184 ([M-OCH₃]⁺), 186, 75, 74 |
Data sourced from PubChem. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure of a derivative, methyl 5-chloro-2-nitrobenzoate, reveals significant intermolecular interactions that dictate its crystal packing. nih.govresearchgate.net Weak C-H···O hydrogen bonds link molecules into layers. nih.govresearchgate.net Additionally, short intermolecular C···O distances of 2.925 (3) Å are observed. nih.govresearchgate.net In some derivatives, slipped π–π stacking interactions occur between symmetry-related benzene rings, with a centroid-to-centroid distance of 3.646 (2) Å and an interplanar distance of 3.474 Å, resulting in an offset of 1.106 Å. researchgate.net These interactions play a crucial role in stabilizing the crystal lattice. rsc.org
Conformation Analysis in the Crystalline State
In the solid state, the substituent groups on the benzene ring of methyl 5-chloro-2-nitrobenzoate are twisted out of the plane of the ring. The nitro group and the acetoxy group are twisted by 29.4 (1)° and 49.7 (1)°, respectively. nih.govresearchgate.net This deviation from planarity is a result of steric hindrance between the adjacent bulky groups.
Table 2: Crystallographic Data for a Derivative, Methyl 5-chloro-2-nitrobenzoate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 4.2616 (9) |
| b (Å) | 22.470 (5) |
| c (Å) | 9.3894 (19) |
| β (°) | 90.64 (3) |
| V (ų) | 899.1 (3) |
| Z | 4 |
Data for a derivative, methyl 5-chloro-2-nitrobenzoate, sourced from Liang et al. (2011). nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*.
The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to the π → π* transitions of the benzene ring, which are influenced by the electron-withdrawing nitro group and the chloro substituent. The nitro group itself can also exhibit a weaker n → π* transition. The exact position and intensity of these absorption bands are sensitive to the solvent polarity and the electronic environment of the chromophore. In related copper(II) chloro-benzoato complexes, spectroscopic analyses including UV-visible spectroscopy were conducted to characterize the compounds. rsc.org
Computational Chemistry and Theoretical Investigations of Methyl 2 Chloro 5 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For methyl 2-chloro-5-nitrobenzoate, these methods can map out its reactive sites and elucidate the energetic landscape of its chemical transformations.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of many-body systems. For this compound, DFT studies are instrumental in understanding its reaction mechanisms, particularly nucleophilic aromatic substitution (SNAr). The presence of two strong electron-withdrawing groups (nitro and chloro) on the benzene (B151609) ring significantly influences its reactivity.
DFT calculations can model the entire reaction pathway of, for instance, the displacement of the chloride ion by a nucleophile. This involves:
Geometry Optimization: Finding the lowest energy structures of the reactant, any intermediates (such as the Meisenheimer complex), transition states, and the final product.
Energy Profile Calculation: Determining the activation energies and reaction enthalpies, which indicate the kinetic and thermodynamic feasibility of the reaction.
Analysis of Substituent Effects: Quantifying how the chloro and nitro groups affect the electron distribution and stability of transition states. Studies on similar nitroaromatic compounds show that the nitro group's position relative to the leaving group is critical in stabilizing the negatively charged intermediate through resonance, thereby facilitating the reaction.
Research on analogous compounds like 2-chloro-5-nitrobenzyl alcohol has successfully employed DFT methods, typically using functionals like B3LYP combined with basis sets such as 6-31G(d), to achieve results in good agreement with experimental data. nipne.roepa.gov Such studies provide a reliable framework for investigating the reaction mechanisms of this compound.
Table 1: Typical Parameters for DFT Calculations on Nitroaromatic Compounds
| Parameter | Description | Typical Value/Method |
| Method | The specific DFT functional used for the calculation. | B3LYP, M05-2X, ωB97X-D |
| Basis Set | The set of mathematical functions used to build the molecular orbitals. | 6-31G(d), 6-311++G(d,p), aug-cc-pVDZ |
| Solvation Model | A method to simulate the effects of a solvent on the molecule. | Polarizable Continuum Model (PCM), SMD |
| Task | The type of calculation performed. | Geometry Optimization, Frequency Calculation, Transition State Search |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
LUMO (Lowest Unoccupied Molecular Orbital): For this compound, the LUMO is of particular interest. Due to the strong electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups, the LUMO is expected to have a low energy and be localized primarily over the aromatic ring. This low-energy, accessible orbital makes the ring highly electrophilic and susceptible to attack by nucleophiles. The regions of the ring with the largest LUMO coefficients indicate the most probable sites for nucleophilic attack.
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the most available valence electrons and is associated with the molecule's ability to act as a nucleophile. In this compound, the HOMO is likely to have significant contributions from the oxygen atoms of the nitro and ester groups, as well as the chlorine atom.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. nipne.ro A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. epa.gov
FMO analysis provides a qualitative but powerful prediction of the molecule's reactive behavior, which is then quantified by more detailed DFT calculations of reaction pathways. researchgate.net
Table 2: Conceptual Framework of FMO Analysis for this compound
| Orbital | Location of Major Contribution | Predicted Role in Reactivity |
| HOMO | Oxygen atoms (nitro, ester), Chlorine atom | Nucleophilic character, sites of protonation |
| LUMO | Aromatic ring (especially carbons ortho/para to NO₂) | Electrophilic character, sites for nucleophilic attack |
| Energy Gap | Expected to be relatively small | Indicates high reactivity |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. For this compound, MD simulations are essential for exploring its conformational flexibility and interactions with its environment.
The Automated Topology Builder (ATB) and Repository, a key resource in computational chemistry, provides pre-calculated molecular force fields for this compound, enabling its use in MD simulations. uq.edu.au These simulations can be applied to study:
Conformational Analysis: The molecule has rotational freedom around the C-C bond connecting the ester group and the C-N bond of the nitro group. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.
Solvent Interactions: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and the nature of the intermolecular forces at play.
Stability of Complexes: In studies of related derivatives, MD simulations have been used to validate docking poses. nih.govresearchgate.net By running a simulation of the ligand-protein complex, researchers can calculate the Root Mean Square Deviation (RMSD) of the ligand's position over time. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.govnih.gov
Molecular Docking Studies for Ligand-Target Interactions (if applicable to derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While specific docking studies on this compound itself are not prominent, extensive research on its derivatives highlights the utility of this approach.
For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share the core chloro-nitro-aromatic scaffold, were synthesized and evaluated as potential antidiabetic agents. nih.govresearchgate.net Molecular docking simulations were crucial in this research for:
Predicting Binding Modes: Docking calculations placed the derivatives into the active sites of target enzymes (α-glucosidase and α-amylase).
Identifying Key Interactions: The simulations revealed the specific amino acid residues involved in binding. The interactions were found to be a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov
Structure-Activity Relationship (SAR): The docking results helped to rationalize the experimental findings. For instance, it was observed that the presence and position of certain substituents on the phenyl ring correlated with stronger binding energies and higher inhibitory activity. researchgate.net
Table 3: Common Intermolecular Interactions Identified in Docking Studies of Related Benzamide Derivatives
| Interaction Type | Description | Example from Derivative Studies |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Interaction between the sulfamoyl or amide N-H group and amino acid residues like ASP, GLU. nih.gov |
| Electrostatic | Attractions or repulsions between charged or partially charged atoms. | Interactions involving the electron-rich nitro group. nih.gov |
| Hydrophobic | The tendency of nonpolar groups to associate in an aqueous environment. | Interactions of the chlorophenyl rings with nonpolar residues like PHE, LEU, VAL. |
| Arene-Cation | An interaction between the electron-rich face of an aromatic ring and a cation. | Interaction of the aromatic ring with positively charged residues like ARG or LYS. |
Supramolecular Chemistry and Co-crystal Formation Analysis
The crystal packing of this isomer is stabilized by:
Weak C-H···O Hydrogen Bonds: These interactions link adjacent molecules into layers. nih.gov
π-π Stacking: The aromatic rings of neighboring molecules can stack on top of each other. In the isomer, a "slipped" stacking arrangement is observed with a centroid-to-centroid distance of 3.646 Å. researchgate.net
Other Short Contacts: Short intermolecular distances, such as C···O contacts, also contribute to the stability of the crystal lattice. nih.gov
Spectroscopic Property Prediction through Computational Methods
Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Vibrational Spectroscopy (IR and Raman): Detailed computational studies on the closely related 2-chloro-5-nitrobenzyl alcohol demonstrate this process. nipne.roepa.gov The procedure involves first optimizing the molecular geometry at a chosen level of theory (e.g., DFT/B3LYP/6-31G(d)). Following this, a frequency calculation is performed on the optimized structure. This yields a set of vibrational modes, each with a specific frequency and intensity for both IR and Raman activity. The calculated frequencies are often systematically scaled to correct for approximations in the theory and achieve better agreement with experimental spectra, such as those available in the PubChem database. nih.gov
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application. Computational methods can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These values can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the assignment of peaks in an experimental NMR spectrum to specific atoms within the molecule. chegg.com
Table 4: Conceptual Comparison of Experimental vs. Computationally Predicted Vibrational Frequencies
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Computationally Predicted Frequency (cm⁻¹) | Assignment |
| C-H Stretch (Aromatic) | 3000 - 3100 | ~3080 | Stretching of C-H bonds on the benzene ring |
| C=O Stretch (Ester) | 1720 - 1740 | ~1730 | Stretching of the carbonyl group |
| N=O Asymmetric Stretch | 1510 - 1560 | ~1540 | Asymmetric stretching of the nitro group |
| N=O Symmetric Stretch | 1345 - 1385 | ~1360 | Symmetric stretching of the nitro group |
| C-Cl Stretch | 600 - 800 | ~750 | Stretching of the carbon-chlorine bond |
Applications of Methyl 2 Chloro 5 Nitrobenzoate As a Key Intermediate in Chemical Synthesis
A Cornerstone in Pharmaceutical Synthesis
The pharmaceutical industry relies heavily on versatile intermediates like Methyl 2-chloro-5-nitrobenzoate for the efficient construction of active pharmaceutical ingredients (APIs). These intermediates are essential chemical compounds that serve as the foundational building blocks in the intricate process of drug manufacturing.
A Precursor for Active Pharmaceutical Ingredients (APIs)
This compound is a key intermediate in the synthesis of various APIs. pharmanoble.com One notable example is its role in the production of Tolvaptan, an oral vasopressin V2-receptor antagonist. nih.govresearchgate.net This medication is significant in treating clinically relevant hypervolemic and euvolemic hyponatremia, conditions often associated with heart failure and cirrhosis. nih.govresearchgate.net The synthesis of such complex molecules is a step-wise process, and the structural framework provided by this compound is instrumental in achieving the final therapeutic agent.
A Building Block for Drug Discovery
In the realm of drug discovery and development, the availability of unique and functionalized building blocks is paramount. This compound serves this purpose by providing a scaffold that can be readily modified. Its reactive sites allow for the introduction of various functional groups, enabling the creation of libraries of novel compounds. These compound libraries are then screened for potential therapeutic activity against a wide range of diseases. The adaptability of this intermediate makes it a valuable asset in the quest for new and more effective medicines. pharmanoble.com
Enhancing Agricultural Productivity
Beyond its pharmaceutical applications, this compound is an important intermediate in the synthesis of agrochemicals. chemicalbook.comfishersci.at These chemicals are vital for modern agriculture, helping to protect crops from pests and diseases, thereby ensuring food security.
The synthesis of various pesticides and herbicides utilizes this compound as a starting material. For instance, it is a precursor to 2-amino-5-chloro-3-methylbenzoic acid, a crucial intermediate for the insecticide chlorantraniliprole. agropages.comgoogle.com This broad-spectrum insecticide is effective against a variety of lepidopteran pests that can cause significant damage to crops. google.com The production of such targeted agrochemicals is essential for integrated pest management strategies.
Coloring the World: Dyes and Pigments
The vibrant colors that permeate our daily lives, from textiles to plastics, are often the result of complex organic molecules known as dyes and pigments. This compound and its derivatives play a significant role in the synthesis of these colorants. chemicalbook.comfishersci.at
The chemical structure of this intermediate can be transformed through various reactions, such as diazotization and coupling, to produce azo dyes. unb.cayoutube.com Azo dyes are a major class of colorants known for their brilliant and varied colors, including shades of yellow, red, and orange. unb.caepa.gov Furthermore, intermediates derived from this compound, such as 2-Chloro-5-methylbenzene-1,4-diamine, are used in the production of specific pigments like C.I. Pigment Yellow 93. dyestuffintermediates.com These pigments are valued for their stability and are used in a wide range of applications, including inks, coatings, and plastics. amoghchemicals.in
The Foundation for Specialty Chemicals
The versatility of this compound extends to the production of a wide array of specialty chemicals. Its functional groups allow for a variety of chemical transformations, leading to the creation of unique molecules with specific properties. These derivatizations can include reactions at the nitro group, the chloro substituent, or the methyl ester. The resulting specialty chemicals find use in diverse industrial applications, from manufacturing to research and development.
Innovating with Functional Materials and Ligands
The development of new materials with tailored properties is a key area of modern chemical research. This compound serves as a valuable precursor in the synthesis of novel functional materials and ligands. chemicalbook.com Ligands are molecules that can bind to metal ions, and those derived from this intermediate can be used to create metal complexes with specific catalytic or electronic properties. These materials have potential applications in areas such as catalysis, electronics, and sensor technology. The ability to fine-tune the structure of the final material by starting with a well-defined intermediate like this compound is a significant advantage in materials science.
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 2-Chloro-5-nitrobenzoic acid | |
| Catalyst | H₂SO₄ (concentrated) | |
| Solvent | Methanol | |
| Purity Check | Melting Point (70°C), GC ≥98% |
Advanced: How do the nitro and chloro substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
The nitro group at the 5-position is a strong meta-directing group, while the chloro at the 2-position acts as an ortho/para-director. This creates competing regiochemical outcomes. To resolve this:
- Kinetic vs. Thermodynamic Control : Use low temperatures (<0°C) to favor kinetic products (para to Cl) or high temperatures for thermodynamic products (meta to NO₂) .
- Computational Modeling : Apply DFT calculations to predict charge distribution and reactive sites (e.g., using PubChem’s electrostatic potential maps) .
Example Reaction :
With hydrazine, the chloro group is replaced preferentially due to steric accessibility, forming 2-hydrazinyl-5-nitrobenzoate derivatives .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹), NO₂ asymmetric stretch (~1530 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.9 ppm in ¹H; δ ~52 ppm in ¹³C) and aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 216 .
Q. Table 3: Pharmaceutical Derivatives
| Derivative | Application | Reference |
|---|---|---|
| 5-Amino variant | Antibacterial agents | |
| Biaryl-coupled products | Kinase inhibitors |
Advanced: What strategies mitigate environmental risks during disposal of nitro-containing derivatives?
Methodological Answer:
- Photocatalytic Degradation : Use TiO₂ nanoparticles under UV light to break down nitro groups into NH₃/NO₃⁻ .
- Microbial Remediation : Employ Pseudomonas spp. to reduce NO₂ to NH₂ under aerobic conditions .
- Neutralization : Treat with NaOH/ethanol to hydrolyze esters before disposal .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .
- Spill Management : Absorb with vermiculite and neutralize with 10% NaOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
